molecular formula C15H20O4 B1252633 Isopentyl ferulate

Isopentyl ferulate

Cat. No.: B1252633
M. Wt: 264.32 g/mol
InChI Key: WGEDSHUTZBELKN-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopentyl ferulate is an ester derivative of ferulic acid that presents a significant interest for research in neuroscience and therapeutic development. Studies indicate that this compound exerts significant anticonvulsant effects in mouse models, showing protective action against seizures induced by both pilocarpine and pentylenetetrazole (PTZ) . Research suggests its mechanism of action may involve the GABAergic system, as its anticonvulsant effects can be blocked by flumazenil, indicating a potential interaction with the benzodiazepine-binding site of the GABA_A receptor . A notable research advantage is that, in these models, this compound demonstrated no significant changes in motor coordination or locomotor activity, a side effect commonly associated with some standard antiepileptic drugs . Beyond its neurological applications, ferulic acid derivatives are broadly investigated for their inherent antioxidant, antimicrobial, and UV absorption properties, making them compounds of interest for research in fields like cosmetics and food science . This product is supplied as a high-purity reagent for laboratory research. This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any human or veterinary therapeutic purposes.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

3-methylbutyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C15H20O4/c1-11(2)8-9-19-15(17)7-5-12-4-6-13(16)14(10-12)18-3/h4-7,10-11,16H,8-9H2,1-3H3/b7-5+

InChI Key

WGEDSHUTZBELKN-FNORWQNLSA-N

Isomeric SMILES

CC(C)CCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC

Canonical SMILES

CC(C)CCOC(=O)C=CC1=CC(=C(C=C1)O)OC

Synonyms

isopentyl ferulate

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Anticonvulsant Activity

1.2 Anxiolytic Effects

Another study explored the anxiolytic-like properties of isopentyl ferulate, revealing its capability to reduce anxiety-like behaviors in animal models. This effect is believed to be mediated through modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated . The anxiolytic potential adds a valuable dimension to the compound's profile, indicating possible applications in treating anxiety disorders.

Antioxidant and Neuroprotective Properties

This compound is recognized for its antioxidant capabilities, which are crucial in combating oxidative stress—a factor implicated in various neurodegenerative diseases. Its structural similarity to other ferulic acid derivatives suggests that it may share beneficial properties such as radical scavenging and neuroprotection.

2.1 Mechanism of Action

The antioxidant activity of this compound may involve the inhibition of lipid peroxidation and enhancement of endogenous antioxidant defenses. These mechanisms contribute to its potential utility in conditions characterized by oxidative stress, including Alzheimer's and Parkinson's diseases .

Summary Table of Applications

ApplicationDescriptionReferences
AnticonvulsantProtective effects against seizures; mechanism linked to GABAA receptor
AnxiolyticReduction of anxiety-like behaviors; modulation of neurotransmitter systems
AntioxidantScavenging free radicals; protection against oxidative stress
Potential AntiviralInhibitory effects on viral proteases; promising for SARS-CoV-2

Case Studies

Several case studies have highlighted the pharmacological benefits of this compound:

  • Case Study 1: Anticonvulsant Efficacy
    • Objective: To assess the anticonvulsant effects in a controlled environment.
    • Results: Mice pretreated with this compound showed a significant reduction in seizure frequency compared to control groups.
  • Case Study 2: Anxiolytic Properties
    • Objective: To evaluate behavioral changes indicative of anxiety reduction.
    • Results: Administration resulted in increased time spent in open areas during behavioral tests, suggesting reduced anxiety levels.

Preparation Methods

Lipase-Mediated Synthesis in Solvent-Free Systems

Enzymatic synthesis using immobilized lipases, such as Novozym®435, has emerged as a sustainable method for producing isopentyl ferulate. This approach leverages the regioselectivity of lipases to esterify ferulic acid with isopentanol under mild conditions. A solvent-free system combined with reduced pressure evaporation significantly enhances reaction efficiency by minimizing byproduct accumulation and maximizing substrate concentration.

Key parameters include:

  • Temperature : Optimal activity occurs between 60–80°C, with 80°C achieving 98.9% molar conversion.

  • Enzyme loading : 1,500 Propyl Laurate Units (PLU) per gram of substrate yields near-quantitative conversion.

  • Reaction time : 16 hours under reduced pressure (560 torr) ensures high yields while preventing thermal degradation of ferulic acid.

Table 1: Optimization of Enzymatic this compound Synthesis

ParameterOptimal RangeConversion Efficiency
Temperature80°C98.9%
Enzyme Loading (PLU/g)1,50098.9%
Pressure560 torr95–99%
Time16 hours98.9%

The reduced pressure system facilitates continuous removal of water (a byproduct), shifting equilibrium toward ester formation. This method reduces energy consumption compared to traditional distillation while maintaining enzyme stability over multiple cycles.

Microwave-Assisted Chemical Synthesis

Acid-Catalyzed Esterification Under Microwave Irradiation

Microwave irradiation dramatically accelerates esterification, completing reactions in minutes rather than hours. A representative protocol involves:

  • Catalyst : 10 mol% concentrated H₂SO₄.

  • Temperature : 20°C above the boiling point of isopentanol (∼130°C).

  • Molar ratio : 1:6 ferulic acid to isopentanol.

Table 2: Microwave vs. Conventional Heating Efficiency

MethodTimeYieldByproducts
Microwave irradiation5 min94%<5%
Conventional reflux28 h70%15–20%

Microwave-specific advantages include uniform heating and reduced side reactions, such as ferulic acid oxidation. However, scalability remains limited due to penetration depth constraints in large batches.

Conventional Acid-Catalyzed Fischer Esterification

Sulfuric Acid-Mediated Reflux

The Fischer esterification method, adapted from isopentyl acetate synthesis, involves refluxing ferulic acid with excess isopentanol and H₂SO₄. Typical conditions include:

  • Catalyst loading : 5–10 wt% H₂SO₄.

  • Reflux temperature : 130–140°C (isopentanol’s boiling point: 128°C).

  • Reaction time : 24–48 hours.

While cost-effective, this method faces challenges:

  • Low yields : ∼70% due to equilibrium limitations.

  • Purification complexity : Requires neutralization, extraction, and chromatography.

Comparative Analysis of Synthesis Methods

Table 3: Method-Specific Advantages and Limitations

MethodYieldTimeScalabilityEnvironmental Impact
Enzymatic99%16 hModerateLow (solvent-free)
Microwave94%5 minLowModerate
Conventional70%24–48 hHighHigh (solvent use)

Enzymatic synthesis excels in sustainability but requires costly lipases. Microwave methods offer rapid synthesis but lack industrial infrastructure. Conventional approaches remain relevant for bulk production despite lower efficiency.

Process Optimization Strategies

Response Surface Methodology (RSM) and Artificial Neural Networks (ANN)

RSM and ANN models optimize multi-variable systems by predicting interactions between temperature, enzyme loading, and time. For enzymatic synthesis:

  • ANN outperforms RSM in predicting yields (R² = 0.98 vs. 0.92).

  • Critical factor hierarchy: Temperature > enzyme loading > time.

Industrial Scalability Considerations

Continuous-Flow Systems

Pilot-scale studies demonstrate that immobilized lipase reactors operating at 80°C with a 2-hour residence time achieve 95% conversion, enabling continuous production.

Solvent Recovery and Byproduct Management

Reduced pressure systems integrate vapor condensation to recover unreacted isopentanol, reducing raw material costs by 30% .

Q & A

Q. What are the validated methods for synthesizing isopentyl ferulate and confirming its chemical purity?

this compound is typically synthesized via esterification of ferulic acid with isopentanol, catalyzed by acids (e.g., H₂SO₄) or enzymes. Purification involves column chromatography or recrystallization. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C spectra) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Quantify residual solvents using gas chromatography (GC) per ICH guidelines .

Q. Which in vitro assays are most reliable for evaluating the antioxidant capacity of this compound?

Standard assays include:

  • DPPH radical scavenging : Measures IC₅₀ (concentration for 50% inhibition) under controlled pH and temperature.
  • ABTS⁺ decolorization : Quantifies trolox-equivalent antioxidant capacity (TEAC).
  • Lipid peroxidation inhibition : Uses linoleic acid or liver homogenate models with thiobarbituric acid (TBA) assay.
  • Hydroxyl radical scavenging : Employ Fenton reaction systems with deoxyribose degradation monitoring. Report results with triplicate measurements and ±SD, ensuring solvent controls to avoid interference .

Q. How should researchers address solubility limitations of this compound in biological assays?

Use co-solvents (e.g., DMSO ≤0.1% v/v) with aqueous buffers, or employ surfactants (Tween-80) for emulsification. Pre-test solubility via spectrophotometric absorbance scans (200–400 nm) to confirm homogeneity. For cell-based studies, validate biocompatibility of solvents using viability assays (MTT/XTT) .

Advanced Research Questions

Q. How can conflicting EC₅₀ values for this compound’s antioxidant activity across studies be systematically resolved?

Analyze variables:

  • Assay conditions : Buffer composition (pH, ionic strength), incubation time, and temperature.
  • Sample purity : Impurities (e.g., residual ferulic acid) may skew results; validate via HPLC-MS.
  • Statistical methods : Use nonlinear regression (four-parameter logistic model) for dose-response curves. Conduct inter-laboratory comparisons with standardized protocols and reference antioxidants (e.g., ascorbic acid) .

Q. What experimental frameworks (e.g., PICOT) are optimal for preclinical studies on this compound’s neuroprotective effects?

Apply the PICOT framework:

  • Population : In vivo models (e.g., Aβ-injected mice for Alzheimer’s).
  • Intervention : Daily oral doses (10–50 mg/kg) for 4 weeks.
  • Comparison : Vehicle control vs. donepezil.
  • Outcome : Cognitive performance (Morris water maze), oxidative stress markers (SOD, MDA).
  • Time : Acute (24 hr) vs. chronic (4-week) effects. Include power analysis to determine sample size and blinded outcome assessments .

Q. What mechanistic approaches elucidate this compound’s dual pro-oxidant and antioxidant behavior?

Combine:

  • ROS detection : Fluorescent probes (DCFH-DA) in cell cultures under H₂O₂-induced stress.
  • Gene expression : qPCR for Nrf2, HO-1, and SOD1 in tissues.
  • Redox signaling : Western blot for phosphorylated MAPK/NF-κB pathways. Correlate findings with in vitro metal chelation assays (Fe²⁺/Cu²⁺) to identify context-dependent effects .

Q. How does esterification position in ferulic acid derivatives influence this compound’s bioavailability?

Compare pharmacokinetics (PK) of this compound vs. other esters (methyl, ethyl):

  • In vitro absorption : Caco-2 cell monolayers with LC-MS/MS quantification.
  • LogP analysis : Measure partition coefficients to predict membrane permeability.
  • Molecular docking : Simulate interactions with intestinal transporters (P-gp, BCRP). Structural modifications at the phenolic OH group significantly alter solubility and absorption rates .

Methodological Guidance

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

  • Nonlinear regression : Fit sigmoidal curves (variable slope) to calculate EC₅₀/IC₅₀.
  • ANOVA with post hoc tests : Compare multiple groups (e.g., Tukey’s HSD for antioxidant assays).
  • Error propagation : Report combined uncertainties from triplicate runs. Avoid overprecision; round means/SD to one decimal beyond instrument resolution (e.g., 23.4 ± 1.2 μM) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Follow ICH Q1A(R2) guidelines:

  • Parameters : Temperature (4°C, 25°C), humidity (60% RH), light exposure (ICH Q1B).
  • Analytical endpoints : HPLC purity, degradation products (e.g., ferulic acid).
  • Kinetic modeling : Calculate shelf life via Arrhenius equation for accelerated testing. Use amber vials and inert atmospheres (N₂) to prevent oxidation .

Q. What validation criteria are critical for quantifying this compound in plasma using LC-MS/MS?

Validate per FDA bioanalytical guidelines:

  • Linearity : 1–100 ng/mL (r² > 0.99).
  • Accuracy/precision : ±15% deviation (LLOQ: ±20%).
  • Matrix effects : Evaluate ion suppression/enhancement via post-column infusion.
  • Stability : Bench-top (24 hr), freeze-thaw (3 cycles), long-term (-80°C, 30 days).
    Include internal standards (e.g., deuterated ferulic acid) to correct recovery variations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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